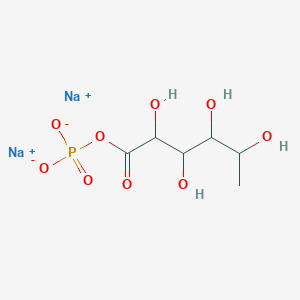

L-Fucose-1-phosphatedisodiumsalt

Description

BenchChem offers high-quality L-Fucose-1-phosphatedisodiumsalt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Fucose-1-phosphatedisodiumsalt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H11Na2O9P |

|---|---|

Molecular Weight |

304.10 g/mol |

IUPAC Name |

disodium;2,3,4,5-tetrahydroxyhexanoyl phosphate |

InChI |

InChI=1S/C6H13O9P.2Na/c1-2(7)3(8)4(9)5(10)6(11)15-16(12,13)14;;/h2-5,7-10H,1H3,(H2,12,13,14);;/q;2*+1/p-2 |

InChI Key |

JQKUFGHFOLJBBD-UHFFFAOYSA-L |

Canonical SMILES |

CC(C(C(C(C(=O)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of L-Fucose-1-Phosphate in the Salvage Pathway: A Technical Guide for Researchers

Introduction: The Significance of Fucosylation and the Salvage Pathway

L-fucose is a deoxyhexose sugar that plays a critical role in a wide array of biological processes, including cell adhesion, signal transduction, and immune responses.[1] Unlike most other sugars in mammals, L-fucose is an L-sugar. The addition of fucose to glycoproteins and glycolipids, a process known as fucosylation, is a crucial post-translational modification that dictates the function and fate of these molecules.[2] The donor substrate for all fucosylation reactions is GDP-L-fucose, which is synthesized in mammalian cells through two main routes: the de novo pathway and the salvage pathway.[3][4] While the de novo pathway synthesizes GDP-L-fucose from GDP-mannose and accounts for approximately 90% of the total cellular pool, the salvage pathway provides an essential mechanism for recycling free L-fucose.[3][4] This guide will provide an in-depth technical exploration of the lynchpin of the salvage pathway: L-fucose-1-phosphate. We will delve into its enzymatic synthesis, its conversion to the activated sugar donor GDP-L-fucose, the regulation of this pathway, its pathological implications, and key experimental methodologies for its study.

The Core of the Salvage Pathway: L-Fucose-1-Phosphate Metabolism

The salvage pathway is a two-step enzymatic process that converts free L-fucose into the activated sugar nucleotide GDP-L-fucose, ready for use by fucosyltransferases. L-fucose-1-phosphate is the central intermediate in this pathway.

Step 1: Phosphorylation of L-Fucose by Fucokinase (FCSK)

The first committed step of the salvage pathway is the phosphorylation of L-fucose at the C-1 position to form β-L-fucose-1-phosphate. This reaction is catalyzed by the enzyme fucokinase (FCSK) , an ATP-dependent phosphotransferase.[5][6]

Reaction: L-fucose + ATP → β-L-fucose-1-phosphate + ADP

FCSK belongs to the GHMP (galacto-, homoserine, mevalonate, and phosphomevalonate) kinase family.[5] The human FCSK gene is located on chromosome 16.[5]

Step 2: Conversion to GDP-L-Fucose by GDP-L-Fucose Pyrophosphorylase (FPGT)

The newly synthesized L-fucose-1-phosphate is then converted to GDP-L-fucose by the enzyme GDP-L-fucose pyrophosphorylase (FPGT) , also known as fucose-1-phosphate guanylyltransferase.[7][8] This reaction involves the transfer of a guanosine monophosphate (GMP) moiety from guanosine triphosphate (GTP) to L-fucose-1-phosphate, with the release of pyrophosphate.

Reaction: L-fucose-1-phosphate + GTP → GDP-L-fucose + PPi

The human FPGT gene is located on chromosome 1.[7]

Regulation of the L-Fucose Salvage Pathway

The activity of the salvage pathway is tightly regulated to maintain cellular homeostasis of GDP-L-fucose. This regulation occurs at both the transcriptional and post-translational levels and involves a complex interplay with the de novo synthesis pathway.

Transcriptional Regulation

The expression of the genes encoding the salvage pathway enzymes, FCSK and FPGT, is subject to transcriptional control. Analysis of the promoter region of the FPGT gene has identified potential binding sites for several transcription factors, including p53, c-Myb, and GATA-1, suggesting that its expression may be integrated with various cellular signaling pathways.[5]

Interplay with the De Novo Pathway

Recent studies have revealed a mutual regulatory relationship between the salvage and de novo pathways, challenging the previous notion that they operate independently.[4][9][10] For instance, in cells lacking the de novo pathway enzyme TSTA3, the level of fucokinase was observed to be elevated upon fucose supplementation.[4][10] Conversely, in cells deficient in fucokinase, the protein level of TSTA3 was increased.[4][10] This suggests a compensatory mechanism to maintain the cellular pool of GDP-L-fucose.

Furthermore, the final product of both pathways, GDP-L-fucose, acts as a feedback inhibitor of GDP-mannose 4,6-dehydratase (GMD), the first enzyme of the de novo pathway.[11] This allosteric regulation allows the cell to downregulate de novo synthesis when sufficient fucose is available through the salvage pathway.

Pathological Implications of Dysregulated L-Fucose-1-Phosphate Metabolism

Defects in the L-fucose salvage pathway can have significant pathological consequences, leading to a group of rare genetic disorders known as Congenital Disorders of Glycosylation (CDGs).

Congenital Disorders of Glycosylation (CDG)

Mutations in the FCSK gene are the cause of a specific type of CDG known as Congenital Disorder of Glycosylation with Defective Fucosylation 2 (FCSK-CDG).[5] Patients with this disorder exhibit a range of severe symptoms, including developmental delay, seizures, and hypotonia.[6] These clinical manifestations underscore the critical importance of the salvage pathway in providing sufficient GDP-L-fucose for proper glycosylation, particularly in the developing nervous system.

Role in Cancer

Aberrant fucosylation is a well-established hallmark of cancer, contributing to tumor progression, metastasis, and drug resistance.[3] While much of the focus has been on the upregulation of fucosyltransferases, alterations in the fucose salvage pathway also play a significant role. For example, in melanoma, activation of the fucose salvage pathway has been shown to inhibit invadopodia formation and extracellular matrix degradation, suggesting a tumor-suppressive role.[12][13] Conversely, in other cancers, an increased reliance on the salvage pathway may provide a survival advantage to cancer cells. These findings highlight the context-dependent role of the salvage pathway in cancer and suggest that its components may be viable therapeutic targets.

| Enzyme | Gene | Chromosome | Associated Diseases | Kinetic Parameters (Km) |

| Fucokinase | FCSK | 16 | Congenital Disorder of Glycosylation with Defective Fucosylation 2 (FCSK-CDG) | L-fucose: ~20 µM |

| GDP-L-fucose Pyrophosphorylase | FPGT | 1 | - | L-fucose-1-phosphate: Not readily available |

Experimental Protocols for Studying L-Fucose-1-Phosphate Metabolism

Investigating the L-fucose salvage pathway requires robust and sensitive methods to measure enzyme activities and quantify key metabolites.

Protocol 1: Fucokinase (FCSK) Activity Assay (Radiometric)

This protocol measures the conversion of radiolabeled L-fucose to L-fucose-1-phosphate.

Materials:

-

Cell or tissue lysate

-

Assay buffer: 90 mM MOPS, pH 7.8, 6 mM MgSO₄, 5 mM ATP, 8.33 mM NaF, 3.33 mM DTT

-

L-[³H]fucose (or other suitable radiolabel)

-

DE-81 filter paper

-

Scintillation cocktail and counter

Procedure:

-

Prepare the assay cocktail by mixing the assay buffer with L-[³H]fucose to a final concentration of 20 µM.

-

Initiate the reaction by adding the cell or tissue lysate to the assay cocktail.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a DE-81 filter paper.

-

Wash the filter papers extensively with water to remove unreacted L-[³H]fucose.

-

Dry the filter papers and measure the radioactivity of the bound L-[³H]fucose-1-phosphate using a scintillation counter.

-

Calculate the enzyme activity based on the amount of product formed over time.

Protocol 2: GDP-L-Fucose Pyrophosphorylase (FPGT) Activity Assay (Coupled Spectrophotometric)

This assay couples the production of pyrophosphate (PPi) to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

-

Purified FPGT or cell lysate

-

Assay buffer: e.g., 50 mM HEPES-KOH, pH 7.5

-

L-fucose-1-phosphate

-

GTP

-

Inorganic pyrophosphatase

-

Pyrophosphate detection kit (e.g., EnzCheck Pyrophosphate Assay Kit)

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-fucose-1-phosphate, and GTP.

-

Add inorganic pyrophosphatase to the mixture to hydrolyze the PPi produced.

-

Add the components of the pyrophosphate detection kit, which typically includes a substrate that is converted to a chromogenic or fluorogenic product in the presence of phosphate.

-

Initiate the reaction by adding the FPGT enzyme source.

-

Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.

-

Calculate the enzyme activity based on the rate of product formation.

Protocol 3: Quantification of L-Fucose-1-Phosphate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of intracellular metabolites.

Materials:

-

Cell pellets

-

Extraction solvent (e.g., 80% methanol)

-

LC-MS/MS system with a suitable column (e.g., HILIC or ion-pair reversed-phase)

-

Internal standard (e.g., ¹³C-labeled L-fucose-1-phosphate)

Procedure:

-

Metabolite Extraction: Rapidly quench cellular metabolism and extract metabolites from cell pellets using a cold extraction solvent.

-

Sample Preparation: Centrifuge the extract to pellet cellular debris and transfer the supernatant to a new tube. Dry the supernatant under a stream of nitrogen or by lyophilization.

-

Reconstitution and Analysis: Reconstitute the dried metabolites in a suitable solvent and inject an aliquot onto the LC-MS/MS system.

-

Data Acquisition: Develop a multiple reaction monitoring (MRM) method to specifically detect the parent and fragment ions of L-fucose-1-phosphate and the internal standard.

-

Quantification: Generate a standard curve using known concentrations of L-fucose-1-phosphate and the internal standard to quantify the absolute amount of L-fucose-1-phosphate in the samples.

Sources

- 1. Novel insight into FCSK‐congenital disorder of glycosylation through a CRISPR‐generated cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fucosylation and gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 6. FCSK fucose kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. genecards.org [genecards.org]

- 8. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The fucose salvage pathway inhibits invadopodia formation and extracellular matrix degradation in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pure.psu.edu [pure.psu.edu]

L-Fucose-1-phosphate disodium salt chemical structure and properties

Structure, Properties, and Metabolic Significance in Glycobiology

Executive Summary

L-Fucose-1-phosphate (Fuc-1-P) is a pivotal hexose intermediate in the Fucose Salvage Pathway , serving as the obligate precursor to Guanosine 5'-diphosphate-L-fucose (GDP-Fucose).[1] In mammalian systems, the stereospecific phosphorylation of L-fucose to

This guide provides a comprehensive technical analysis of the disodium salt form (

Part 1: Chemical Identity & Structural Architecture

The biological activity of Fuc-1-P is strictly governed by its stereochemistry. Unlike many sugar phosphates that exist in equilibrium, the salvage pathway enzymes are specific for the

1.1 Chemical Data Matrix[][3]

| Parameter | Technical Specification |

| Chemical Name | |

| CAS Number | 374726-44-0 (Disodium salt); 16562-59-7 (Parent acid) |

| Molecular Formula | |

| Molecular Weight | 288.12 g/mol |

| IUPAC Name | Disodium [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate |

| Anomeric Configuration | Beta ( |

| Solubility |

1.2 Structural Connectivity & Stereochemistry

The molecule consists of an L-fucose moiety (6-deoxy-L-galactose) phosphorylated at the anomeric carbon (C1). The

Figure 1.[] Structural connectivity of L-Fucose-1-phosphate disodium salt, highlighting the labile glycosyl-phosphate bond.

Part 2: Physicochemical Profile & Stability

2.1 Stability and Hydrolysis

L-Fucose-1-phosphate contains a glycosyl phosphate bond , which is significantly more labile than standard alkyl phosphate esters.

-

Acid Sensitivity: The C1-phosphate bond is susceptible to acid-catalyzed hydrolysis, releasing free L-fucose and inorganic phosphate. Solutions should be buffered to pH 7.0–8.0 for long-term storage.

-

Thermal Stability: The disodium salt is stable as a lyophilized powder at -20°C for >2 years. In solution, avoid repeated freeze-thaw cycles which can induce hydrolysis.

2.2 Solubility and Handling

-

Solvent: Water is the solvent of choice.

-

Hygroscopicity: The salt form is hygroscopic. Weighing should be performed quickly or in a desiccated environment to ensure stoichiometric accuracy.

Part 3: Biological Mechanism: The Salvage Pathway[1][8]

The physiological importance of L-Fucose-1-phosphate lies in the Fucose Salvage Pathway . This pathway is a high-efficiency route to generating GDP-Fucose, bypassing the energy-intensive de novo pathway (which converts GDP-Mannose).

3.1 Pathway Logic

-

Entry: Exogenous L-Fucose enters the cell via transporters.

-

Activation (The Rate-Limiting Step): Fucokinase (FUK) phosphorylates L-Fucose at C1 using ATP, generating

-L-Fucose-1-phosphate . -

Conversion: GDP-L-Fucose Pyrophosphorylase (GFPP) catalyzes the transfer of a guanosine monophosphate (GMP) moiety from GTP to Fuc-1-P, releasing pyrophosphate and forming GDP-Fucose .

This pathway is critical in treating Leukocyte Adhesion Deficiency II (LAD II) , a rare genetic disorder where the de novo pathway is defective. Supplementing patients with oral L-Fucose drives the salvage pathway, increasing intracellular Fuc-1-P and restoring fucosylation.

Figure 2.[1][4][5] The Fucose Salvage Pathway.[1][6][5][7][8][9][10] L-Fucose-1-phosphate acts as the bridge between raw dietary fucose and the activated nucleotide sugar required for glycosylation.

Part 4: Analytical & Experimental Protocols

For researchers synthesizing glycoconjugates or studying metabolic flux, accurate detection of Fuc-1-P is essential.

4.1 HPLC Analysis (Anion Exchange)

Because Fuc-1-P is a charged sugar phosphate, it is best separated using Anion Exchange Chromatography.

-

Column: CarboPac PA1 or PA10 (Dionex/Thermo) or equivalent SAX column.

-

Mobile Phase A: 100 mM NaOH (keeps sugar anionic).

-

Mobile Phase B: 100 mM NaOH + 1 M Sodium Acetate (elution gradient).

-

Detection: Pulsed Amperometric Detection (PAD) is most sensitive. Alternatively, UV at 205-210 nm (low sensitivity) or MS detection (negative mode).

-

Protocol Note: Fuc-1-P elutes after neutral fucose but before GDP-Fucose due to the single phosphate charge vs. the pyrophosphate of GDP.

4.2 NMR Characterization

Nuclear Magnetic Resonance confirms the structure and purity.

- NMR: A single signal typically around 0 to +5 ppm (relative to phosphoric acid), characteristic of a mono-phosphate ester.

-

NMR (D_2O):

-

Anomeric Proton (H1): Look for a specific coupling pattern. In the

-anomer, the H1 signal appears as a doublet of doublets (dd). -

Coupling Constants:

(vicinal) and -

Methyl Group (H6): A characteristic doublet at

ppm.

-

4.3 Enzymatic Synthesis Protocol (Lab Scale)

To generate Fuc-1-P in situ for assays:

-

Reagents: 10 mM L-Fucose, 15 mM ATP, 5 mM

, 50 mM Tris-HCl (pH 7.5). -

Enzyme: Recombinant Fucokinase (e.g., from Bacteroides fragilis or mammalian source).

-

Incubation: 37°C for 2–4 hours.

-

Validation: Monitor consumption of ATP and appearance of the charged Fuc-1-P species via HPLC or TLC (PEI-Cellulose plates).

References

-

Chemical Identity & Properties

-

Metabolic Pathway & Enzymes

- Becker, D.J., & Lowe, J.B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R–53R.

-

Therapeutic Relevance (LAD II)

- Lühn, K., et al. (2001). The gene defective in leukocyte adhesion deficiency II encodes a putative fucose transporter.

- Park, S.H., et al. (1998). Enzymatic synthesis of GDP-L-fucose by the salvage pathway enzymes. Journal of Microbiology and Biotechnology.

- Analytical Methods (NMR/HPLC)

Sources

- 1. academic.oup.com [academic.oup.com]

- 3. Page loading... [guidechem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. ebi.ac.uk [ebi.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]

- 11. Fucose - Wikipedia [en.wikipedia.org]

- 13. Fucose-1-phosphate guanylyltransferase - Wikipedia [en.wikipedia.org]

- 14. omicronbio.com [omicronbio.com]

- 15. US6713287B1 - Enzymatic synthesis of L-fucose and L-fucose analogs - Google Patents [patents.google.com]

Technical Deep Dive: De Novo vs. Salvage Pathways of GDP-Fucose Biosynthesis

[1][2][3][4]

Executive Summary: The Universal Donor Dilemma

In mammalian glycosylation, Guanosine 5'-diphosphate (GDP)-fucose acts as the universal donor substrate for all fucosyltransferases (FUTs). Unlike other nucleotide sugars, GDP-fucose is synthesized via two distinct, evolutionarily conserved routes: the de novo pathway and the salvage pathway .[1][2][3][4][5][6][7]

For drug developers—particularly those working on antibody-drug conjugates (ADCs) or enhancing Antibody-Dependent Cellular Cytotoxicity (ADCC)—distinguishing between these pathways is not merely academic. The de novo pathway accounts for >90% of the steady-state GDP-fucose pool in healthy cells, yet the salvage pathway represents a critical "escape route" that can undermine therapeutic strategies aimed at fucosylation inhibition.

This guide dissects the mechanistic, kinetic, and regulatory differences between these pathways and provides validated protocols for interrogating their activity in vitro.

The De Novo Pathway: The Constitutive Engine

The de novo pathway transforms cytosolic GDP-mannose into GDP-fucose.[1][8][3][4][5][7] It is metabolically linked to glycolysis and the hexosamine biosynthetic pathway (HBP), making it sensitive to the cell's global glucose flux and redox status.

Mechanistic Workflow

The transformation involves three chemical steps catalyzed by two enzymes:[5]

-

Precursor: GDP-D-Mannose (derived from Glucose

Fructose-6-P -

Step 1 (Dehydration): GDP-mannose 4,6-dehydratase (GMDS) converts GDP-D-mannose to the unstable intermediate GDP-4-keto-6-deoxymannose.[1][5]

-

Causality: This is the committed step. GMDS contains a tightly bound NADP+ cofactor that is transiently reduced to NADPH and then re-oxidized during the reaction mechanism.

-

-

Step 2 (Epimerization/Reduction): GDP-L-fucose synthase (TSTA3/FX Protein) performs a dual function:

-

Epimerization at C3 and C5.

-

NADPH-dependent reduction at C4 to yield GDP-L-fucose.[9]

-

Regulatory Logic[6][11]

-

Feedback Inhibition: GDP-fucose acts as a potent allosteric inhibitor of GMDS. This creates a self-limiting loop; if GDP-fucose is not consumed by the Golgi-resident FUTs, de novo synthesis halts.

-

Redox Dependency: Because TSTA3 requires NADPH, the pathway is coupled to the pentose phosphate pathway and cellular antioxidant capacity.

The Salvage Pathway: The Scavenger Circuit

The salvage pathway recycles free L-fucose derived from dietary sources or lysosomal degradation of glycoconjugates.[8] While constitutively minor in healthy tissue, it becomes the dominant driver of fucosylation under stress conditions or when the de novo pathway is pharmacologically blocked.

Mechanistic Workflow

-

Entry: Free L-fucose enters the cytosol (likely via diffusion or non-specific transport).

-

Step 1 (Phosphorylation): L-Fucokinase (FUK) phosphorylates L-fucose at the C1 position using ATP to form

-L-fucose-1-phosphate (Fuc-1-P).[2] -

Step 2 (Guanylylation): GDP-fucose pyrophosphorylase (GFPP) transfers a guanosine monophosphate (GMP) moiety from GTP to Fuc-1-P, releasing pyrophosphate and forming GDP-fucose.

Therapeutic Relevance[11][12][13][14][15]

-

Resistance Mechanism: Cancer cells treated with de novo inhibitors (e.g., fucose analogs) often upregulate the salvage pathway to maintain fucosylation essential for metastasis.

-

Rescue Therapy: In Leukocyte Adhesion Deficiency II (LAD II / CDG-IIc), where the GDP-fucose transporter (SLC35C1) is often the primary defect, high-dose fucose supplementation can sometimes force flux through the salvage pathway to overcome transport inefficiencies via mass action or alternative low-affinity transport.

Comparative Analysis: De Novo vs. Salvage

The following table summarizes the critical divergences essential for experimental design.

| Feature | De Novo Pathway | Salvage Pathway |

| Primary Substrate | GDP-Mannose (from Glucose) | Free L-Fucose |

| Key Enzymes | GMDS, TSTA3 (FX Protein) | FUK, GFPP |

| Cellular Contribution | >90% (Steady State) | <10% (Inducible/Rescue) |

| Energy Cost | 1 ATP (Hexokinase) + 1 GTP (GDP-Man synth) | 1 ATP (FUK) + 1 GTP (GFPP) |

| Cofactors | NADPH (Redox sensitive) | Mg²⁺, ATP, GTP |

| Inhibitor Sensitivity | 2-fluorofucose (via GMDS inhibition) | High concentrations of Fuc-1-P |

| Rate-Limiting Step | GMDS (Dehydration) | Fucokinase (Phosphorylation) |

Pathway Visualization

The following diagram illustrates the convergence of both pathways at the GDP-Fucose node and the critical feedback loop regulating GMDS.

Figure 1: Convergence of De Novo and Salvage pathways. Note the feedback inhibition (red dashed line) of GDP-Fucose on GMDS, the gatekeeper of the de novo route.

Experimental Protocols: Distinguishing Pathway Activity

To rigorously quantify the contribution of each pathway, simple abundance assays are insufficient. You must use Stable Isotope Tracing combined with LC-MS/MS.

Protocol: Differential Isotope Flux Analysis

Objective: Quantify the fractional contribution of de novo vs. salvage pathways to the intracellular GDP-fucose pool.

Materials:

-

[1,2-

C -

[1-

C]-L-Fucose (Traces salvage) -

Cell line of interest (e.g., CHO-K1, HEK293)

-

LC-MS/MS system (Triple Quadrupole recommended)

Step-by-Step Methodology:

-

Starvation & Labeling:

-

Seed cells in 6-well plates (

cells/well). -

Wash 2x with PBS.

-

Condition A (De Novo Focus): Incubate in glucose-free media supplemented with 5 mM [1,2-

C -

Condition B (Salvage Focus): Incubate in standard media supplemented with 50

M [1-

-

-

Metabolite Extraction (Self-Validating Step):

-

Critical: Rapid quenching is required to prevent ATP/GTP hydrolysis.

-

Wash cells rapidly with ice-cold saline.

-

Add 500

L ice-cold extraction solvent (Acetonitrile:Methanol:Water 40:40:20) containing 0.1 -

Scrape cells, vortex for 1 min, centrifuge at 14,000 x g for 10 min at 4°C.

-

Collect supernatant.

-

-

LC-MS/MS Analysis:

-

Use an anion-exchange or HILIC column (e.g., amide column) to separate nucleotide sugars.

-

Monitor Transitions:

-

Endogenous GDP-Fucose: m/z 588

442 (GDP fragment). -

De Novo Derived (

C -

Salvage Derived (

C

-

-

-

Data Interpretation:

-

Calculate the Isotopologue Enrichment Fraction .

-

If De Novo is active: You will see M+2/M+4 peaks from glucose.

-

If Salvage is active: You will see M+1 peaks from fucose.

-

Validation: In the presence of 2-fluorofucose (a de novo inhibitor), the M+2/M+4 signal should vanish, verifying the specificity of the inhibitor.

-

Therapeutic Implications

Afucosylation for Cancer Immunotherapy

Core fucosylation (via FUT8) on IgG1 antibodies hinders the binding of the Fc region to the Fc

-

Strategy: Inhibit the de novo pathway during antibody production (in CHO cells).

-

Mechanism: Inhibitors like 2-deoxy-2-fluoro-L-fucose (2-FF) are converted to GDP-2-fluoro-fucose. This analog competes with GDP-mannose for the active site of GMDS (competitive inhibition) and also acts as a chain terminator for FUTs.

-

Risk: If the culture media contains high levels of fucose, the salvage pathway will bypass this inhibition. Protocol Adjustment: Use fucose-deficient serum in production media.

Congenital Disorders of Glycosylation (CDG)

In SLC35C1-deficiency (LAD II), the transport of GDP-fucose into the Golgi is impaired.

-

Strategy: Oral fucose supplementation.[10]

-

Mechanism: High circulating fucose drives the salvage pathway (FUK/GFPP), drastically increasing cytosolic GDP-fucose concentrations. This high gradient forces entry into the Golgi, likely through non-specific transport or residual SLC35C1 activity, restoring fucosylation.

References

-

Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R–53R. [Link]

-

Okeley, N. M., et al. (2013). Development of orally active inhibitors of protein fucosylation. Proceedings of the National Academy of Sciences, 110(14), 5404-5409. [Link]

-

Skurska, E., & Olczak, M. (2024). Interplay between de novo and salvage pathways of GDP-fucose synthesis.[5][11] PLOS ONE, 19(10), e0312686. [Link]

-

Tonks, A. J., et al. (2003). Fucose: A Sugar with Cancer Therapy Potential. Bioengineer.org. [Link]

- Kamerling, J. P., & Boons, G. J. (2007).Comprehensive Glycoscience. Elsevier. (Chapter on Nucleotide Sugar Biosynthesis).

Sources

- 1. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]

- 6. GDP‐fucose transporter SLC35C1: a potential regulatory role in cytosolic GDP‐fucose and fucosylated glycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of GDP-L-fucose by the human FX protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bioengineer.org [bioengineer.org]

- 11. Interplay between de novo and salvage pathways of GDP-fucose synthesis. | Read by QxMD [read.qxmd.com]

Thermodynamic Stability and Salt Forms of Fucose-1-Phosphate: A Technical Guide

This technical guide provides an in-depth analysis of the thermodynamic stability, salt forms, and handling protocols for Fucose-1-Phosphate (Fuc-1-P), specifically the biologically relevant

Executive Summary

Fucose-1-phosphate (Fuc-1-P) is a critical intermediate in the Leloir salvage pathway , serving as the immediate precursor to GDP-Fucose, the universal fucose donor for glycosyltransferases.[1] Unlike the relatively stable glucose-6-phosphate, Fuc-1-P carries a high-energy anomeric phosphate ester bond.[1] This structural feature renders it thermodynamically unstable in acidic environments and susceptible to spontaneous hydrolysis.

For researchers and drug developers, the choice of salt form is the single most determinate factor in shelf-life and reagent integrity. While the disodium salt is preferred for biological solubility, the bis(cyclohexylammonium) (CHA) salt represents the thermodynamic "gold standard" for isolation, purification, and long-term storage due to its superior crystallinity and hydrophobicity.

Chemical Identity & Thermodynamic Profile[1][2]

Structural Configuration

The biologically active isomer is

Thermodynamics of Hydrolysis

The hydrolysis of Fuc-1-P to L-fucose and inorganic phosphate (

- : Approximately -20.9 kJ/mol (inferred from Glucose-1-Phosphate homology).[1]

-

Driving Force: The release of steric strain at the anomeric center and the resonance stabilization of the free phosphate ion drive this reaction.

-

Reaction Type: Acid-catalyzed unimolecular hydrolysis (

-like).[1]

Mechanism of Instability

The instability of Fuc-1-P stems from the lability of the glycosyl phosphate bond. Under acidic conditions (

Key Risk: Spontaneous hydrolysis accelerates logarithmically as pH drops below 5.0.

Figure 1: Acid-catalyzed hydrolysis mechanism of Fucose-1-Phosphate demonstrating the rate-limiting formation of the oxocarbenium ion.[1]

Comparative Analysis of Salt Forms

The counter-ion significantly alters the solid-state thermodynamics (lattice energy) and hygroscopicity of Fuc-1-P.[1]

Table 1: Physicochemical Properties of Fuc-1-P Salts[1]

| Feature | Bis(cyclohexylammonium) Salt (CHA) | Disodium/Dipotassium Salt ( | Triethylammonium Salt (TEA) |

| Role | Storage & Reference Standard | Biological Assays | Synthetic Intermediate |

| Crystallinity | High (Sharp melting point) | Low (Amorphous powder) | Moderate (Oily/Hygroscopic) |

| Hygroscopicity | Non-hygroscopic | Highly Hygroscopic | Moderate |

| Stability | Excellent (>2 years at -20°C) | Poor (Hydrolyzes if wet) | Variable |

| Solubility | Soluble in water; sparingly in EtOH | Highly soluble in water | Soluble in organic/aqueous mix |

| Removal | Cation exchange resin (Dowex | N/A (Ready to use) | Evaporation/Lyophilization |

Expert Insight: Never store the free acid form of Fuc-1-P. It provides its own protons for autocatalytic hydrolysis.[1] Always store as a salt, preferably CHA for bulk storage, converting to Sodium salt immediately prior to biological use.[1]

Biological Context: The Salvage Pathway

Fuc-1-P is not an end-product but a transient flux metabolite.[1] In drug development, stabilizing Fuc-1-P is crucial for "feeding" studies where exogenous fucose analogs (e.g., fluorinated fucose) are introduced to inhibit fucosylation.[1]

Figure 2: The L-Fucose Salvage Pathway.[1] Fuc-1-P acts as the gatekeeper intermediate before activation to GDP-Fucose.[1]

Experimental Protocols

Protocol: Conversion of CHA Salt to Sodium Salt

The CHA salt is too hydrophobic for some sensitive enzyme assays and contains an organic amine that may inhibit certain transferases.

Materials:

Workflow:

-

Resin Preparation: Wash Dowex 50W-X8 resin extensively with Milli-Q water to remove fines and excess ions.[1]

-

Dissolution: Dissolve the CHA salt in a minimal volume of water. If cloudy, mild sonication is permissible (keep temp < 30°C).

-

Exchange: Pass the solution through the resin column. The

ions bind to the resin, displacing -

Collection: Collect the eluate. The pH should be neutral (approx 6.5–7.5).

-

Quantification: Determine concentration using a spectrophotometric phosphate assay (after acid hydrolysis) or 31P-NMR.

-

Usage: Use immediately or lyophilize. Do not store the aqueous solution.

Protocol: 31P-NMR Stability Assay

This is the most definitive method to verify the integrity of Fuc-1-P, as it distinguishes between the phospho-monoester (intact) and inorganic phosphate (degraded).[1]

Parameters:

-

Instrument: 400 MHz or higher NMR.

-

Solvent:

buffered to pH 7.5 (Tris-d11 or Phosphate buffer is not usable; use HEPES or unbuffered if salt is pure). -

Standard: Trimethyl phosphate (internal capillary) or calibrate to inorganic phosphate (

) at 0.0 ppm.

Expected Shifts:

-

-L-Fuc-1-P:

-

Inorganic Phosphate (

): -

-anomer (impurity): Distinct shift, typically downfield by 0.2–0.5 ppm relative to

Self-Validating Step: If the integral of the

References

-

Ishihara, H., & Heath, E. C. (1968). "The metabolism of L-fucose. IV. The biosynthesis of guanosine diphosphate L-fucose in porcine liver." Journal of Biological Chemistry, 243(6), 1110–1115.[1] Link

-

Stiller, R., & Thiem, J. (1992).

-L-fucose-1-phosphate and GDP-fucose."[1] Liebigs Annalen der Chemie, 1992(5), 467–471.[1] Link -

Wong, C. H., et al. (1995). "Enzymatic synthesis of GDP-fucose and its analogs."[1] Journal of Organic Chemistry.

-

PubChem. "Beta-L-fucose 1-phosphate | C6H13O8P."[1][2] National Library of Medicine. Link

-

Niggemann, J., et al. (2014). "Discovery of Two

-1,2-Mannoside Phosphorylases...[1] (Methodology for Sugar-1-P Salt Synthesis)." PLOS ONE. Link

Sources

The Salvage Gatekeeper: L-Fucose-1-Phosphate in Protein Fucosylation

The following technical guide details the mechanistic role, quantification, and therapeutic targeting of L-Fucose-1-phosphate (Fuc-1-P).

Executive Summary

L-Fucose-1-phosphate (Fuc-1-P) is often viewed merely as a transient intermediate in the Salvage Pathway of GDP-fucose biosynthesis. However, recent metabolic flux analyses and therapeutic studies identify Fuc-1-P as a critical regulatory checkpoint. Unlike the constitutively active de novo pathway, the salvage pathway—and specifically the formation and consumption of Fuc-1-P—dictates the cell's ability to rapidly fucosylate proteins in response to environmental stress, inflammation, and therapeutic intervention.

This guide analyzes the enzymology of Fuc-1-P, its exploitation in "afucosylation" drug strategies (e.g., 2-fluorofucose analogs), and provides a validated LC-MS/MS protocol for its quantification in complex biological matrices.

Mechanistic Foundation: The Salvage Pathway

Mammalian cells synthesize GDP-Fucose, the universal donor for fucosyltransferases (FUTs), via two distinct routes:[1][2][3][4]

-

De Novo Pathway: Converts GDP-Mannose to GDP-Fucose (accounts for >90% of steady-state GDP-Fucose).[4]

-

Salvage Pathway: Recycles extracellular or lysosomal L-fucose.[5]

Fuc-1-P is the unique product of the salvage pathway's rate-limiting step. Its accumulation or depletion directly impacts the feedback loops controlling total cellular fucosylation.

Enzymatic Cascade

The conversion of free L-Fucose to GDP-Fucose involves two ATP/GTP-dependent steps:

-

Phosphorylation (The Commitment Step):

-

Guanylylation (The Activation Step):

-

Enzyme: Fucose-1-phosphate guanylyltransferase (FPGT), also known as GDP-L-fucose pyrophosphorylase (GFPP).[6]

-

Reaction:

-L-Fucose-1-phosphate + GTP -

Mechanism: A reversible "ping-pong" nucleotidyl transfer where Fuc-1-P attacks the

-phosphate of GTP, releasing pyrophosphate.

-

Pathway Visualization

The following diagram illustrates the position of Fuc-1-P as the bridge between raw substrate uptake and the Golgi-localized fucosylation machinery.

Figure 1: The Mammalian Fucose Salvage Pathway highlighting Fuc-1-P as the intermediate substrate.

Therapeutic Implications: The "Toxic" Analog Strategy

In drug development, particularly for oncology and immunotherapy, Fuc-1-P processing is hijacked to inhibit fucosylation. This is critical for generating "afucosylated" antibodies (which have higher ADCC activity) or preventing metastasis in selectin-dependent cancers.

The 2-Fluorofucose Mechanism

The synthetic analog 2-deoxy-2-fluoro-L-fucose (2FF) is a metabolic prodrug. Its mechanism of action relies entirely on the formation of a Fuc-1-P analog.

-

Uptake & Phosphorylation: 2FF enters the cell and is phosphorylated by FUK to form 2-fluoro-L-fucose-1-phosphate (2FF1P) .

-

Accumulation: 2FF1P accumulates intracellularly to high levels (up to millimolar concentrations).

-

Dual Inhibition:

-

Direct Competition: 2FF1P is converted to GDP-2FF, which competes with GDP-Fucose for transport into the Golgi and usage by FUTs.

-

Feedback Inhibition: High levels of 2FF1P (and GDP-2FF) allosterically inhibit the de novo pathway enzymes (specifically GMDS), effectively shutting down the cell's internal fucose production.

-

Clinical Insight: The efficacy of 2FF treatment correlates directly with the intracellular concentration of the 1-phosphate intermediate (2FF1P) , not the parent drug. This makes quantifying Fuc-1-P and its analogs a primary pharmacodynamic marker.

Experimental Protocol: LC-MS/MS Quantification

Quantifying Fuc-1-P is challenging due to its high polarity, lack of chromophores, and isomerism with other hexose phosphates (e.g., Glucose-1-P). The following protocol uses Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Triple Quadrupole MS to achieve separation and sensitivity.

Materials & Reagents[7][8]

-

Internal Standard (IS):

-Glucose-1-Phosphate or synthetic -

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with Ammonia). Alkaline pH improves phosphate peak shape.

-

Mobile Phase B: Acetonitrile (LC-MS grade).

-

Column: Shodex HILICpak VT-50 2D (2.0 mm I.D. x 150 mm) or equivalent amide/polymeric HILIC column.

Sample Preparation (Adherent Cells)

-

Quenching: Wash cells 1x with ice-cold PBS. Immediately add ice-cold 80% Methanol (-80°C) to quench metabolism.

-

Extraction: Scrape cells and transfer to a pre-chilled tube. Vortex for 30s.

-

Lysis: Perform three freeze-thaw cycles (Liquid N2

37°C water bath). -

Clarification: Centrifuge at 15,000 x g for 15 min at 4°C.

-

Reconstitution: Evaporate supernatant under Nitrogen. Reconstitute in 50% Acetonitrile/Water.

LC-MS/MS Parameters

-

Ionization: ESI Negative Mode (Phosphates ionize best in negative mode).

-

MRM Transitions:

-

L-Fucose-1-Phosphate:

243.0 -

Internal Standard (

-G1P):

-

Analytical Workflow Diagram

Figure 2: Step-by-step workflow for the extraction and quantification of Fuc-1-P using HILIC-MS/MS.

Quantitative Data Summary: Pathway Flux

The table below summarizes typical intracellular concentrations and kinetic parameters relevant to Fuc-1-P, derived from mammalian cell line studies (e.g., CHO, HEK293).

| Parameter | Value | Context |

| Endogenous Fuc-1-P Conc. | 0.5 – 5.0 µM | Baseline in wild-type cells (low due to rapid conversion). |

| Fuc-1-P Conc. (Fucose Fed) | > 100 µM | Upon supplementation with 1mM L-Fucose. |

| FUK | ~20 – 30 µM | High affinity; efficiently scavenges low-level fucose. |

| FPGT | ~15 – 50 µM | Matches the output of FUK to prevent toxic accumulation. |

| Accumulation Toxicity | High | Similar to Galactose-1-P; accumulation depletes cytosolic phosphate/ATP. |

References

-

Fucose-1-phosphate guanylyltransferase (FPGT)

-

Detailed mechanism of the FPGT enzyme and its role in converting Fuc-1-P to GDP-Fucose.[1]

-

-

Cellular Fucosylation Inhibitors Based on Fluorinated Fucose-1-Phosphates Source: ChemRxiv / Radboud University

- Describes the synthesis and mechanism of 2-fluorofucose-1-phosphate (2FF1P) and its potency as a fucosylation inhibitor compared to the parent nucleoside.

-

L-Fucose is a candidate monosaccharide neuromodul

- Demonstrates that the metabolism of L-fucose through the salvage pathway (generating Fuc-1-P)

-

Interplay between de novo and salvage pathways of GDP-fucose synthesis Source: PLOS ONE

- Investigates how defects in the de novo pathway upregulate the salvage pathway enzymes (FUK/FPGT)

-

[5]

-

Simultaneous LC/MS Analyses of Phosphorylated Saccharides Source: Shodex / Shimadzu Technical Reports

- Provides the technical foundation for HILIC separation of sugar phosphates (Fuc-1-P, G-1-P) using polymer-based amino columns under alkaline conditions.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]

- 6. grokipedia.com [grokipedia.com]

Technical Guide: History, Discovery, and Analysis of Fucose Salvage Pathway Intermediates

Executive Summary

The fucose salvage pathway represents a critical metabolic route for the generation of Guanosine 5'-diphosphate-L-fucose (GDP-fucose), the universal donor substrate for all eukaryotic fucosyltransferases.[1][2] While the de novo pathway (transforming GDP-mannose to GDP-fucose) accounts for approximately 90% of the cellular GDP-fucose pool, the salvage pathway is indispensable for maintaining steady-state levels, particularly during cellular stress, and serves as the primary entry point for therapeutic fucose analogs and dietary supplementation.

This guide provides a comprehensive technical analysis of the pathway's discovery, the biochemical characterization of its intermediates (L-fucose-1-phosphate and GDP-fucose), and validated protocols for their extraction and quantification.

Historical Context & Discovery

The elucidation of the fucose salvage pathway is rooted in the seminal work of the late 1960s, which distinguished it from the de novo synthesis route proposed by Ginsburg.

The Ishihara-Heath Era (1968)

The definitive characterization of the salvage pathway intermediates occurred in 1968 through a series of papers by H. Ishihara, D.J. Massaro, and E.C.[3][4] Heath published in the Journal of Biological Chemistry.[4]

-

Discovery of Fucose-1-Phosphate: Ishihara et al. isolated an enzyme from porcine liver that catalyzed the ATP-dependent phosphorylation of L-fucose. Crucially, they determined the anomeric configuration of the product to be

-L-fucose-1-phosphate , establishing the stereochemical specificity of the kinase. -

Discovery of GFPP: In a companion paper, they identified "GDP-fucose pyrophosphorylase" (GFPP), which catalyzed the reversible condensation of

-L-fucose-1-phosphate with GTP to form GDP-fucose and pyrophosphate.

Molecular Cloning Era (1998–2002)

While the enzymatic activities were known, the genetic identity of these enzymes remained elusive for three decades until the late 1990s:

-

Fucose Kinase (FUK/FCSK): Park et al. (1998) purified the enzyme to homogeneity from pig kidney and subsequently cloned the human homolog. They confirmed that the enzyme is inhibited by high concentrations of GDP-fucose, providing a feedback loop mechanism.

-

GDP-Fucose Pyrophosphorylase (GFPP/FPGT): Pastuszak et al. (1998) cloned the human GFPP, revealing it to be a distinct entity from the bacterial bifunctional enzymes later discovered in Bacteroides fragilis (FKP).

Biochemical Mechanism

The salvage pathway consists of two enzymatic steps that recycle free intracellular L-fucose.[1][5]

Step 1: Anomeric Phosphorylation

Enzyme: L-Fucose Kinase (EC 2.7.1.52)

Reaction: ATP + L-Fucose → ADP + β-L-Fucose-1-Phosphate

Mechanistic Insight: Unlike hexokinase, which phosphorylates at the C6 position, fucose kinase is anomeric-specific. It strictly utilizes the

Step 2: Nucleotidyl Transfer

Enzyme: GDP-L-Fucose Pyrophosphorylase (EC 2.7.7.30) Reaction: GTP + β-L-Fucose-1-Phosphate ⇌ GDP-β-L-Fucose + PPi Mechanistic Insight: This reaction is reversible. However, in the cellular environment, the rapid hydrolysis of pyrophosphate (PPi) by inorganic pyrophosphatases drives the reaction forward toward GDP-fucose synthesis.

Pathway Visualization

Figure 1: The mammalian fucose salvage pathway illustrating the two-step conversion of L-fucose to GDP-fucose and feedback inhibition.

Experimental Methodologies

Accurate quantification of salvage pathway intermediates is critical for assessing metabolic flux, particularly in cancer research where fucosylation is often dysregulated.

Protocol 1: Extraction of Nucleotide Sugars

Objective: Isolate polar nucleotide sugars while halting enzymatic turnover.

-

Harvesting: Wash

cells twice with ice-cold PBS. -

Quenching: Immediately add 500 µL of ice-cold 70% ethanol (or 0.5 M perchloric acid).

-

Note: Ethanol is preferred for LC-MS compatibility; perchloric acid requires neutralization (KOH) which increases salt content.

-

-

Lysis: Scrape cells and transfer to a pre-chilled microcentrifuge tube. Vortex vigorously for 30 seconds.

-

Internal Standard: Spike with 1 nmol of GDP-Glucose or UDP-Arabinose (compounds not naturally abundant in mammalian cytosol) to normalize extraction efficiency.

-

Clarification: Centrifuge at 16,000

for 20 minutes at 4°C. -

Concentration: Transfer supernatant to a new tube and lyophilize to dryness. Store at -80°C.

Protocol 2: Ion-Pairing HPLC Quantification

Objective: Separate anionic nucleotide sugars on a C18 column.

| Parameter | Setting/Reagent |

| Column | C18 Reverse Phase (e.g., Supelcosil LC-18-T), 5 µm, 250 x 4.6 mm |

| Mobile Phase A | 20 mM Potassium Phosphate (pH 6.0) + 5 mM Tetrabutylammonium hydrogen sulfate (TBAHS) |

| Mobile Phase B | Acetonitrile (ACN) + 5 mM TBAHS |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (Guanine absorption) |

Gradient Profile:

-

0–20 min: 0% B (Isocratic elution of mono-phosphates like Fuc-1-P)

-

20–40 min: Linear gradient to 50% B (Elution of di-phosphates like GDP-Fucose)

Validation: GDP-Fucose typically elutes between 25–35 minutes depending on the specific column. Fucose-1-Phosphate elutes earlier (5–10 min).

Protocol 3: Radiometric Enzymatic Assay (Fucose Kinase)

Objective: Measure specific activity of FUK in lysates.

-

Reaction Mix: Prepare 50 µL buffer containing:

-

100 mM Tris-HCl (pH 8.0)

-

5 mM ATP

-

10 mM MgCl₂

-

20 µM [

H]-L-Fucose (Specific activity ~10 Ci/mmol) -

1 mM NaF (Phosphatase inhibitor)

-

-

Initiation: Add 10 µg of cell lysate protein. Incubate at 37°C for 15 minutes.

-

Termination: Heat inactivate at 95°C for 2 minutes.

-

Separation: Spot 20 µL onto DEAE-cellulose filter paper (binds negatively charged Fuc-1-P; uncharged free fucose washes through).

-

Washing: Wash filters

with 10 mM Ammonium Formate. -

Quantification: Dry filters and measure CPM in a liquid scintillation counter.

Experimental Workflow Diagram

Figure 2: Workflow for the extraction and HPLC quantification of GDP-Fucose.

Therapeutic Implications

Targeting the fucose salvage pathway has emerged as a potent strategy in oncology and immunology.

Metabolic Inhibitors (Fucose Analogs)

Researchers utilize fluorinated fucose analogs (e.g., 2-fluoro-L-fucose ) which act as "Trojan horses."

-

Uptake: The analog enters via the salvage pathway.[5]

-

Metabolism: FUK converts it to 2-fluoro-fucose-1-phosphate.

-

Inhibition: The accumulation of the fluorinated GDP-fucose analog (or the intermediate) allosterically inhibits GDP-mannose 4,6-dehydratase (GMD) , the first enzyme of the de novo pathway.

-

Result: Global shutdown of fucosylation, enhancing antibody-dependent cellular cytotoxicity (ADCC) in cancer immunotherapy.

Disease Rescue (LAD II / CDG-IIc)

Leukocyte Adhesion Deficiency Type II (LAD II) is caused by a defect in the GDP-fucose transporter (SLC35C1). High-dose oral supplementation with L-fucose forces flux through the salvage pathway, elevating cytosolic GDP-fucose levels enough to passively overcome the transport defect in some patients, restoring selectin ligand formation.

References

-

Ishihara, H., Massaro, D. J., & Heath, E. C. (1968). The metabolism of L-fucose.[3][4][6][7] III. The enzymatic synthesis of beta-L-fucose 1-phosphate.[1][2][3][4][5][8] Journal of Biological Chemistry, 243(6), 1103–1109.[3][7] Link

-

Ishihara, H., & Heath, E. C. (1968). The metabolism of L-fucose. IV.[4] The biosynthesis of guanosine diphosphate L-fucose in porcine liver. Journal of Biological Chemistry, 243(6), 1110–1115. Link

-

Park, S. H., Pastuszak, I., Drake, R., & Elbein, A. D. (1998). Purification to apparent homogeneity and properties of pig kidney L-fucose kinase.[3] Journal of Biological Chemistry, 273(10), 5685–5691.[3] Link

-

Pastuszak, I., Ketchum, C., Hermanson, G., Sjoberg, E. J., Drake, R., & Elbein, A. D. (1998). GDP-L-fucose pyrophosphorylase.[6] Purification, cDNA cloning, and properties of the enzyme. Journal of Biological Chemistry, 273(46), 30165–30174. Link

-

Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology, 13(7), 41R–53R. Link

-

Coyne, M. J., Reinap, B., Lee, M. M., & Comstock, L. E. (2005). Human symbionts use a host-like pathway for surface fucosylation. Science, 307(5716), 1778-1781. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pathogenic Variants in Fucokinase Cause a Congenital Disorder of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fucokinase - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic Activity of α-L-Fucosidase and L-Fucokinase Across Vertebrate Animal Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural insight into the catalytic mechanism of the bifunctional enzyme l-fucokinase/GDP-fucose pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for L-Fucose-1-phosphate Disodium Salt Stock Solutions

Introduction: The Criticality of Proper Stock Solution Management for Experimental Success

L-Fucose-1-phosphate is a key phosphorylated monosaccharide involved in a multitude of biological processes, serving as a precursor for the synthesis of GDP-L-fucose, a vital component of fucosylated glycans.[1][2] The integrity of L-Fucose-1-phosphate stock solutions is paramount for the accuracy and reproducibility of enzymatic assays, drug development screening, and metabolic studies. The inherent chemical nature of sugar phosphates, however, renders them susceptible to degradation, primarily through hydrolysis and microbial contamination.[3][4] This document provides a comprehensive guide to the optimal preparation, storage, and handling of L-Fucose-1-phosphate disodium salt stock solutions to ensure their stability and performance in research applications.

Understanding the Instability of L-Fucose-1-phosphate in Aqueous Solutions

The primary challenges in maintaining the integrity of L-Fucose-1-phosphate stock solutions are chemical hydrolysis and microbial growth.

Chemical Hydrolysis: The phosphate ester bond in L-Fucose-1-phosphate is susceptible to cleavage by hydrolysis, yielding L-fucose and inorganic phosphate. This process is significantly influenced by pH. While generally more stable around neutral pH, sugar phosphates can undergo hydrolysis under both acidic and alkaline conditions.[5] For instance, some simple phosphomonoesters exhibit maximal hydrolysis rates near pH 4.[4]

Microbial Contamination: Phosphate-containing solutions are excellent growth media for various microorganisms.[3] Microbial contamination can rapidly deplete the L-Fucose-1-phosphate in a stock solution through enzymatic degradation, leading to inaccurate experimental results.

Therefore, the protocols outlined below are designed to mitigate these risks and ensure the long-term viability of your L-Fucose-1-phosphate stock solutions.

PART 1: Preparation of L-Fucose-1-phosphate Disodium Salt Stock Solutions

This section details the recommended procedures for preparing a stable stock solution of L-Fucose-1-phosphate disodium salt.

Materials

-

L-Fucose-1-phosphate disodium salt (solid)

-

High-purity, sterile water (e.g., nuclease-free, pyrogen-free)

-

Sterile, conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

0.22 µm sterile syringe filter

Protocol for Preparing a 10 mM Stock Solution

-

Equilibration: Before opening, allow the vial of solid L-Fucose-1-phosphate disodium salt to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

-

Weighing: In a clean, designated weighing area, carefully weigh the desired amount of L-Fucose-1-phosphate disodium salt. For a 10 mM stock solution, you will need 2.881 mg per 1 mL of solvent (Molecular Weight = 288.1 g/mol ).

-

Dissolution: Add the weighed powder to a sterile conical tube. Using a calibrated pipette, add the required volume of high-purity, sterile water to achieve the final concentration of 10 mM.

-

Mixing: Tightly cap the tube and vortex gently until the solid is completely dissolved. Avoid vigorous shaking to minimize the introduction of air.

-

Sterilization: To prevent microbial contamination, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is a critical step for long-term storage. Note: Autoclaving is not recommended as it can lead to the degradation of the sugar phosphate.[6]

-

Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be tailored to your typical experimental needs to avoid multiple freeze-thaw cycles of the same tube.

-

Labeling: Clearly label each aliquot with the name of the compound, concentration, date of preparation, and solvent.

-

Immediate Storage: Immediately transfer the aliquots to the appropriate storage temperature as detailed in the following section.

Workflow for Stock Solution Preparation

Caption: Workflow for preparing sterile, aliquoted L-Fucose-1-phosphate stock solutions.

PART 2: Storage Conditions and Stability

The longevity of your L-Fucose-1-phosphate stock solution is critically dependent on the storage temperature.

Recommended Storage Temperatures

| Form | Storage Temperature | Recommended Duration | Rationale |

| Solid Powder | -20°C | ≥ 1 year | Minimizes degradation from moisture and heat.[7][8] |

| Aqueous Stock Solution | -80°C | Up to 6 months | Optimal for long-term stability. Significantly slows down hydrolysis and other chemical degradation pathways. |

| -20°C | Up to 1 month | Suitable for short-term storage. Some degradation may occur over longer periods. | |

| 4°C | Not Recommended (≤ 24 hours) | Significant degradation can occur. Only for immediate use.[9] |

The Rationale Behind Low-Temperature Storage

Storing aqueous solutions of L-Fucose-1-phosphate at sub-zero temperatures, particularly at -80°C, is crucial for several reasons:

-

Reduced Hydrolysis Rate: The rate of chemical reactions, including hydrolysis, is significantly reduced at lower temperatures.

-

Inhibition of Microbial Growth: Freezing prevents the growth of any potential microbial contaminants that may have bypassed filtration.

-

Preservation of Phosphate Ester Bond Integrity: The stability of the high-energy phosphate bond is better maintained at ultra-low temperatures.

Avoiding Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound and is strongly discouraged. Aliquoting into single-use volumes is the most effective strategy to prevent this.[10]

PART 3: Handling and Quality Control of Stock Solutions

Proper handling and periodic quality control will ensure the reliability of your experimental data.

Best Practices for Handling

-

Thawing: When ready to use, thaw an aliquot of the stock solution on ice. Once thawed, keep the solution on ice for the duration of the experiment.

-

Avoid Contamination: Use sterile, filtered pipette tips and work in a clean environment (e.g., a laminar flow hood) when handling the stock solution.

-

pH Considerations: For enzymatic assays, ensure the final pH of your reaction buffer is compatible with the stability of L-Fucose-1-phosphate. Buffers with a near-neutral pH (6.5-7.5) are generally recommended.

Quality Control

For long-term studies or when troubleshooting unexpected experimental results, it is advisable to check the integrity of your L-Fucose-1-phosphate stock solution.

Methods for Assessing Degradation:

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., charged aerosol detection (CAD) or mass spectrometry (MS)) can be used to separate and quantify L-Fucose-1-phosphate from its degradation products.[11]

-

Enzymatic Assays: A functional assay using an enzyme for which L-Fucose-1-phosphate is a substrate, such as L-fucokinase, can be used to determine the active concentration of the stock solution.

Degradation Pathway of L-Fucose-1-phosphate

Caption: Primary degradation pathway of L-Fucose-1-phosphate via hydrolysis.

Conclusion

The integrity of L-Fucose-1-phosphate disodium salt stock solutions is a cornerstone of reliable and reproducible research in glycoscience and related fields. By adhering to the detailed protocols for preparation, storage, and handling outlined in these application notes, researchers can significantly mitigate the risks of chemical degradation and microbial contamination. The implementation of sterile techniques, appropriate aliquoting, and ultra-low temperature storage are key to preserving the stability and efficacy of this important biochemical reagent.

References

- Sigma-Aldrich. Product Specification. Retrieved from a general product page, as a direct link to a specific L-Fucose-1-phosphate disodium salt page with these exact details was not found.

-

ACS Publications. Nucleotide and Nucleotide Sugar Analysis by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry on Surface-Conditioned Porous Graphitic Carbon. Anal. Chem. 2010, 82, 23, 9798–9806. Retrieved from [Link]

-

MySkinRecipes. L-Fucose-1-phosphate disodium salt. Retrieved from [Link]

-

ASM Journals. Heat Sterilised Reducing Sugars and Their Effects on the Thermal Resistance of Bacteria. J. Gen. Microbiol. 5: 370-379. Retrieved from [Link]

-

Society for Applied Microbiology. THE EFFECT OF STERILISATION UPON SUGARS. J. Appl. Bacteriol. 1940, 3: 1-1. Retrieved from [Link]

- University of Delaware. BUFFERS. Retrieved from a course material page, as a direct link was not available.

-

ACS Publications. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Anal. Chem. 2011, 83, 13, 5258–5266. Retrieved from [Link]

-

ResearchGate. Enzymatic Activity of α-L-Fucosidase and L-Fucokinase Across Vertebrate Animal Species. Retrieved from [Link]

- Fisher Scientific. Safety Data Sheet.

-

Electron Microscopy Sciences. Phosphate Buffer - EM Grade. Retrieved from [Link]

-

Shijiazhuang Yuncang Water Technology Co., Ltd. Chemical Solutions for the Sugar Industry. Retrieved from [Link]

-

Science Forums. Stability of sugar phosphates. Retrieved from [Link]

-

SIELC Technologies. HPLC Method for Analysis of Glucose 6-phosphate and Fructose 6-phosphate on Newcrom B Column. Retrieved from [Link]

-

Microbe Notes. Sterilization Unveiled: Physical & Chemical Methods. Retrieved from [Link]

- Cayman Chemical. Safety Data Sheet.

-

ResearchGate. How to serilize Glucose 6 phosphate?. Retrieved from [Link]

- Buffers. Retrieved from a general educational resource, as a direct link was not available.

-

PubMed. Long-term preservation of dried phosphofructokinase by sugars and sugar/zinc mixtures. Retrieved from [Link]

-

Everon Life Sciences. Cayman Chemicals Company. Retrieved from [Link]

- Sigma-Aldrich. Fucose. Retrieved from a general search page, as a direct link to a specific L-Fucose-1-phosphate disodium salt page with these exact details was not found.

-

PubMed Central. Characterization of the Hydrolysis Kinetics of Fucosylated Glycosaminoglycan in Mild Acid and Structures of the Resulting Oligosaccharides. Retrieved from [Link]

-

Grokipedia. Fucose-1-phosphate guanylyltransferase. Retrieved from [Link]

-

Wikipedia. Fucose-1-phosphate guanylyltransferase. Retrieved from [Link]

-

PubMed. The metabolism of L-fucose. 3. The enzymatic synthesis of beta-L-fucose 1-phosphate. Retrieved from [Link]

-

Oxford Academic. On the stability of nucleoside diphosphate glucose metabolites: implications for studies of plant carbohydrate metabolism. Journal of Experimental Botany, Volume 68, Issue 14, July 2017, Pages 3843–3852. Retrieved from [Link]

-

MPG.PuRe. Multi‐enzyme Cascades for the In Vitro Synthesis of Guanosine Diphosphate L‐Fucose. ChemCatChem 2021, 13, 2049-2056. Retrieved from [Link]

- Sigma-Aldrich. β-L-Fucose 1-phosphate bis(cyclohexylammonium) salt. Retrieved from a product page, as a direct link was not available.

-

BBI Solutions. Double Your Shelf Life: Long Lasting Fast Glucose Enzymes. Retrieved from [Link]

Sources

- 1. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. text2fa.ir [text2fa.ir]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Long-term preservation of dried phosphofructokinase by sugars and sugar/zinc mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic mechanism of fuculose-1-phosphate aldolase from the hyperthermophilic archaeon Methanococcus jannaschii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]

- 9. Custom Sugar-Nucleotide Synthesis - CD BioGlyco [bioglyco.com]

- 10. PHOSPHORYLATED CARBOHYDRATE INTERMEDIATES OF THE HUMAN ERYTHROCYTE DURING STORAGE IN ACID CITRATE DEXTROSE. II. EFFECT OF THE ADDITION OF INOSINE LATE IN STORAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymatic Activity of α-L-Fucosidase and L-Fucokinase Across Vertebrate Animal Species - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Kinetic Profiling of GDP-L-Fucose Pyrophosphorylase (GFPP)

Abstract & Introduction

Guanosine diphosphate (GDP)-L-fucose is the essential sugar donor for fucosyltransferases, enzymes responsible for constructing fucosylated glycans involved in ABO blood group determination, selectin-mediated leukocyte trafficking, and host-microbe interactions.[1][2][3]

In mammalian cells, GDP-fucose is synthesized via two routes: the de novo pathway and the salvage pathway .[1][4][5] This protocol focuses on the salvage pathway, specifically the final rate-limiting step catalyzed by GDP-L-fucose pyrophosphorylase (GFPP) (EC 2.7.7.30).[5] GFPP catalyzes the reversible condensation of L-Fucose-1-phosphate (Fuc-1-P) and GTP to yield GDP-L-fucose and inorganic pyrophosphate (PPi).

Understanding the kinetics of GFPP is critical for drug development, particularly in metabolic glycoengineering and cancer therapeutics where fucosylation is often dysregulated. This guide provides a validated, high-throughput compatible protocol for determining the kinetic parameters (

Biological Context (The Salvage Pathway)

Figure 1: The L-Fucose Salvage Pathway. GFPP catalyzes the conversion of Fuc-1-P to the activated donor GDP-Fucose.[4][5][6][7]

Assay Principle

The GFPP reaction produces inorganic pyrophosphate (PPi) in a 1:1 stoichiometry with GDP-Fucose. Direct detection of PPi is achieved by coupling the reaction with Inorganic Pyrophosphatase (PPase) , which hydrolyzes PPi into two molecules of inorganic phosphate (

Reaction Scheme:

-

GFPP Reaction:

-

Coupled Step:

-

Detection:

Why this method?

-

Sensitivity: Detects phosphate in the picomole range.

-

Throughput: Adaptable to 96-well or 384-well plates.

-

Stoichiometry: 1 mole of product (GDP-Fuc) = 2 moles of detectable analyte (

), amplifying the signal.

Materials & Reagents

Core Reagents

| Reagent | Specification | Storage | Notes |

| Recombinant GFPP | Human or Bacterial (e.g., B. fragilis) | -80°C | Avoid repeated freeze-thaw. |

| L-Fucose-1-Phosphate | >95% Purity, Sodium Salt | -20°C | Substrate. Hygroscopic. |

| GTP | Ultra-pure, Lithium salt | -20°C | Co-substrate. |

| Inorganic Pyrophosphatase | Yeast (S. cerevisiae) | -20°C | Coupling enzyme. |

| Malachite Green Kit | Commercial or homemade | 4°C | Highly acidic; handle with care. |

| Phosphate Standard | NIST Traceable | RT | For standard curve. |

Assay Buffer (2X Concentrate)

Prepare fresh. Filter sterilize (0.22 µm).

-

100 mM Tris-HCl, pH 7.5

-

10 mM

(Critical cofactor) -

0.2 mg/mL BSA (Stabilizer)

-

1 mM DTT (Preserves enzyme active site)

Experimental Protocol

Pre-Assay Preparation (Critical Steps)

-

Phosphate Decontamination: Use phosphate-free detergents for all glassware. Rinse plastics with deionized water. Phosphate contamination is the #1 cause of high background.

-

Substrate Stock Validation: Dissolve Fuc-1-P in water to 10 mM. Verify concentration using

is not possible (no chromophore). Use precise weighing or enzymatic endpoint verification. -

Enzyme Dilution: Dilute GFPP in Assay Buffer on ice just before use. Target a concentration that yields linear product formation over 20 minutes (typically 10–50 nM final).

Standard Curve Generation

Run a standard curve on every plate to convert OD620 to µM Phosphate.

-

Prepare

standards: 0, 2, 5, 10, 20, 40, 80 µM in Assay Buffer. -

Add 50 µL of standard to wells.

-

Add 100 µL Malachite Green Reagent.

-

Incubate 20 min. Read OD620.

Kinetic Assay Workflow (96-well format)

This setup determines the

Step 1: Reaction Mix Preparation (per well)

-

Volume: 50 µL total reaction volume.

-

Component A (Substrate Mix): 25 µL containing:

-

GTP (1 mM, final 500 µM)

-

Fuc-1-P (Variable: 0, 10, 25, 50, 100, 250, 500, 1000 µM final)

-

PPase (0.02 U/well)

-

-

Component B (Enzyme Mix): 25 µL containing GFPP in Assay Buffer.

Step 2: Execution

-

Pipette 25 µL of Component A (Substrates + PPase) into wells.

-

Initiate reaction by adding 25 µL of Component B (GFPP).

-

Incubate at 25°C or 37°C for a fixed time (e.g., 15 minutes). Note: Ensure reaction remains in linear phase (<10% substrate consumption).

-

Quench & Develop: Add 100 µL Malachite Green Reagent directly to the reaction. This acidic reagent terminates the enzyme activity and initiates color development.

-

Incubate 15–20 minutes at Room Temp for color stabilization.

-

Read Absorbance at 620–650 nm.

Figure 2: Step-by-step experimental workflow for the kinetic assay.

Data Analysis & Results

Calculations

-

Background Subtraction: Subtract the OD of the "0 µM Fuc-1-P" blank from all samples.

-

Conversion: Use the Phosphate Standard Curve slope to convert

to -

Stoichiometry Correction: Since 1 GFPP reaction cycle

1 PPi -

Velocity (

): Calculate reaction velocity (

Kinetic Fitting

Plot

- (Michaelis Constant): Indicates the affinity of GFPP for Fuc-1-P. Literature values typically range from 20 µM to 200 µM depending on the species (human vs. bacterial).

-

(Turnover Number):

Expert Insights & Troubleshooting (E-E-A-T)

Substrate Inhibition

Observation: High concentrations of GTP (>2 mM) or Fuc-1-P (>5 mM) may cause substrate inhibition, resulting in a droop in the velocity curve at high

The "Phosphate Trap"

Issue: Commercial GTP often contains significant free phosphate (

Enzyme Stability

GFPP is sensitive to freeze-thaw cycles.

-

Best Practice: Aliquot single-use stocks.

-

Buffer: Ensure DTT is present. GFPP contains cysteine residues critical for structural integrity; oxidation leads to rapid activity loss.

Alternative Validation (HPLC)

While Malachite Green is excellent for kinetics, validate the product identity once using Anion Exchange HPLC (e.g., MonoQ column).

-

Mobile Phase: Ammonium Bicarbonate gradient.

-

Detection: UV 254 nm (Guanosine).

-

Elution Order: GDP-Fucose elutes earlier than GTP due to fewer phosphate groups.

References

-

Structural insight into the catalytic mechanism of the bifunctional enzyme L-fucokinase/GDP-fucose pyrophosphorylase. National Institutes of Health (PMC). [Link]

-

GDP-L-fucose pyrophosphorylase: Purification, cDNA cloning, and properties of the enzyme. Journal of Biological Chemistry.[7] [Link]

-

Continuous enzyme-coupled assay of phosphate- or pyrophosphate-releasing enzymes. Analytical Biochemistry. [Link]

-

Fucose: biosynthesis and biological function in mammals. Glycobiology. [Link]

-

Multi-enzyme Cascades for the In Vitro Synthesis of Guanosine Diphosphate L-Fucose. ChemCatChem. [Link][9]

Sources

- 1. Structural insight into the catalytic mechanism of the bifunctional enzyme l-fucokinase/GDP-fucose pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Kinetic Dissection of the Reaction of Human GDP-l-Fucose Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. grokipedia.com [grokipedia.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GDP-L-fucose pyrophosphorylase. Purification, cDNA cloning, and properties of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. utupub.fi [utupub.fi]

- 9. researchgate.net [researchgate.net]

Application Note: High-Fidelity Metabolic Labeling of Cellular Glycans using Fucose Pathway Intermediates

Introduction & Biological Basis[1][2][3]

Fucosylation—the attachment of fucose residues to oligosaccharides on glycoproteins and glycolipids—is a critical modification regulating cell adhesion (e.g., Selectin-mediated leukocyte rolling), signaling (Notch pathway), and immune recognition. Traditional methods like lectin staining (e.g., Aleuria aurantia lectin) often suffer from low specificity and poor membrane permeability.

Metabolic Oligosaccharide Engineering (MOE) offers a superior alternative. By feeding cells "clickable" fucose analogs, researchers can hijack the cell's intrinsic Fucose Salvage Pathway . These analogs are metabolically processed into nucleotide sugars (e.g., GDP-6-Alkynyl-Fucose) and incorporated into nascent glycans by fucosyltransferases (FUTs) in the Golgi apparatus.[1]

The Fucose Salvage Pathway

The success of this protocol relies on the promiscuity of two key enzymes: Fucokinase (FUK) and GDP-Fucose Pyrophosphorylase (GFPP) . Unlike the de novo pathway, which synthesizes GDP-Fucose from GDP-Mannose, the salvage pathway recycles extracellular fucose.

-

Key Insight: We utilize 6-Alkynyl-Fucose (6-Alk-Fuc) rather than 6-Azido-Fucose for the primary protocol. Alkynes are biologically inert (bioorthogonal) and generally exhibit lower toxicity and higher incorporation efficiency in mammalian cells compared to their azide counterparts [1].

Figure 1: The Fucose Salvage Pathway hijacked by 6-Alkynyl-Fucose. The analog traverses the cytosol to become an activated GDP-donor before Golgi incorporation.

Experimental Design Strategy

Reagent Selection

For robust labeling, use peracetylated analogs (e.g., Ac4-6-Alkynyl-Fucose ). The acetyl groups increase lipophilicity, allowing passive diffusion across the plasma membrane. Once intracellular, non-specific esterases cleave the acetyl groups, trapping the polar sugar inside the cell.

Comparison of Fucose Analogs

| Feature | 6-Alkynyl-Fucose (Recommended) | 6-Azido-Fucose |

| Bioorthogonality | High (Alkyne is rare in biology) | High |

| Toxicity | Low | Moderate to High (Cell line dependent) |

| Detection Chemistry | CuAAC (Copper-Catalyzed Click) | SPAAC (Copper-free) or CuAAC |

| Labeling Efficiency | High (Stable intermediate) | Variable (Can be reduced by thiols) |

| Primary Use Case | Fixed cell imaging, Proteomics | Live cell imaging (via SPAAC) |

The "Self-Validating" Control System

To ensure the signal is genuine incorporation and not non-specific sticking of the fluorophore:

-

Negative Control: DMSO vehicle only (measures background click reaction).

-

Competition Control: Co-incubation with 100x excess natural L-Fucose.

-

Inhibition Control (Gold Standard): Pre-treatment with 2-Fluorofucose (2-FF) . 2-FF is a potent inhibitor that depletes the cellular GDP-Fucose pool, effectively "erasing" fucosylation [2]. If your signal persists after 2-FF treatment, it is an artifact.

Detailed Protocol: Metabolic Labeling & Click Chemistry

Objective: Label cell surface and intracellular fucosylated glycans in HeLa or CHO cells.

Phase A: Metabolic Labeling

-

Seeding: Seed cells in a 6-well plate (for flow cytometry) or on coverslips (for imaging) to reach 50-60% confluency.

-

Preparation of Stock: Dissolve Ac4-6-Alkynyl-Fucose in high-quality anhydrous DMSO to 100 mM. Store at -20°C.

-

Pulse: Dilute stock into fresh culture media to a final concentration of 50 µM - 200 µM .

-

Expert Note: 50 µM is sufficient for highly metabolically active cancer lines; 200 µM ensures maximum saturation for primary cells.

-

-

Incubation: Incubate cells for 48 to 72 hours at 37°C / 5% CO2.

-

Why 72h? This allows turnover of pre-existing non-labeled glycoproteins and biosynthesis of new labeled ones.

-

Phase B: Fixation and Permeabilization

Note: This protocol uses CuAAC, which requires fixed cells due to copper toxicity.

-

Wash: Aspirate media and wash cells 2x with DPBS (Dulbecco's Phosphate-Buffered Saline).

-

Fix: Add 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature (RT).

-

Permeabilize: Wash 2x with PBS. Add 0.25% Triton X-100 in PBS for 10 minutes.

-

Block: Wash 2x with PBS. Add 3% BSA in PBS for 30 minutes to block non-specific binding sites.

Phase C: The Click Reaction (CuAAC)

Critical Step: The order of reagent addition prevents precipitation of the copper catalyst. Reaction Cocktail (Prepare fresh):

-

PBS (Buffer)

-

CuSO4 (1 mM final)

-

THPTA or TBTA Ligand (100 µM final) - Stabilizes Cu(I) state.

-

Azide-Fluorophore (e.g., Azide-Alexa Fluor 488) (10-20 µM final)

-

Sodium Ascorbate (10 mM final) - Add LAST. Initiates reaction.

-

Stain: Remove blocking buffer. Add the Click Reaction Cocktail to cells.

-

Incubate: Incubate for 1 hour at RT in the dark .

-

Wash: Wash 3x with PBS containing 1 mM EDTA (removes excess copper ions) and 1% BSA.

-

Counterstain: Stain nuclei with DAPI (1 µg/mL) for 5 mins.

Phase D: Workflow Visualization

Figure 2: Step-by-step workflow from cell seeding to analytical imaging.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| High Background | Non-specific fluorophore binding | Increase washing steps; include 1% BSA in wash buffers. Reduce Azide-dye concentration. |